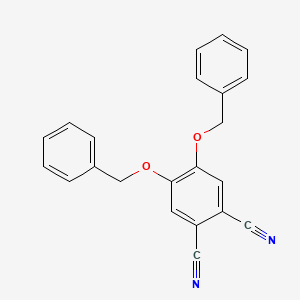
4,5-Bis(benzyloxy)phthalonitrile
Descripción general
Descripción
4,5-Bis(benzyloxy)phthalonitrile is an organic compound known for its significant applications in various fields, including material science and medicinal chemistry. This compound is characterized by the presence of two benzyloxy groups attached to the phthalonitrile core, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(benzyloxy)phthalonitrile generally involves the substitution reaction of 4,5-dihydroxyphthalonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The typical reaction conditions include:
Solvent: Anhydrous dimethylformamide or tetrahydrofuran
Temperature: Reflux conditions (usually 80-100°C)
Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors that allow for better control over reaction parameters and scalability. Automation of the process ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(benzyloxy)phthalonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzyl groups can be replaced by other nucleophiles under suitable conditions.
Oxidation: Oxidative cleavage of the benzyloxy groups can be achieved using strong oxidizing agents.
Reduction: The nitrile groups can be reduced to primary amines under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products
Oxidation: Phthalic acid derivatives.
Reduction: 4,5-Bis(benzyloxy)phthalic amide or 4,5-bis(benzyloxy)aniline.
Substitution: Varies depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Bis(benzyloxy)phthalonitrile finds applications across various scientific research domains:
Material Science: Used in the synthesis of phthalocyanines which are pivotal in the development of dyes, pigments, and organic semiconductors.
Biology: Acts as a precursor for the synthesis of biologically active molecules that can exhibit antiviral, antibacterial, and antifungal properties.
Medicine: Potential intermediate in the synthesis of drugs, especially those targeting specific enzymes or receptors in the body.
Industry: Utilized in the manufacturing of high-performance polymers and as a cross-linking agent in polymer chemistry.
Mecanismo De Acción
Mechanism
The exact mechanism by which 4,5-Bis(benzyloxy)phthalonitrile exerts its effects varies depending on its application. For instance, in biological systems, its derivatives can inhibit enzyme activity by binding to the active site or altering the enzyme's structure.
Molecular Targets and Pathways
Enzymatic Inhibition: Certain derivatives target specific enzymes involved in metabolic pathways.
Pathways: In cellular pathways, these compounds can interfere with signal transduction or metabolic processes, leading to desired therapeutic outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydroxyphthalonitrile: Lacks the benzyloxy groups, leading to different reactivity and applications.
4,5-Dimethoxyphthalonitrile: The methoxy groups provide different electronic and steric effects compared to benzyloxy groups.
Unique Aspects
The presence of benzyloxy groups in 4,5-Bis(benzyloxy)phthalonitrile provides unique electronic properties and steric hindrance, making it more suitable for specific applications in material science and biological research compared to its analogs.
Propiedades
IUPAC Name |
4,5-bis(phenylmethoxy)benzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-13-19-11-21(25-15-17-7-3-1-4-8-17)22(12-20(19)14-24)26-16-18-9-5-2-6-10-18/h1-12H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXPEJISVXRJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C#N)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445223 | |
| Record name | 4,5-BIS(BENZYLOXY)PHTHALONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206995-45-1 | |
| Record name | 4,5-BIS(BENZYLOXY)PHTHALONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)



![2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B1600072.png)







![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)

